Dimethyl docosanedioate
Overview
Description
Preparation Methods
Dimethyl docosanedioate can be synthesized through the esterification of docosanedioic acid with methanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion . Industrial production methods may involve similar esterification processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Dimethyl docosanedioate undergoes various chemical reactions, including:
Scientific Research Applications
Dimethyl docosanedioate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of dimethyl docosanedioate primarily involves its hydrolysis to docosanedioic acid and methanol. This hydrolysis can occur under acidic or basic conditions and is catalyzed by esterases in biological systems . The resulting docosanedioic acid can then participate in various metabolic pathways .
Comparison with Similar Compounds
Dimethyl docosanedioate is similar to other di-esters such as dimethyl sebacate and dimethyl adipate. its longer carbon chain (22 carbons) distinguishes it from these shorter-chain di-esters, providing unique properties such as higher melting and boiling points . Similar compounds include:
Dimethyl sebacate: A di-ester with a 10-carbon chain.
Dimethyl adipate: A di-ester with a 6-carbon chain.
Dimethyl azelate: A di-ester with a 9-carbon chain.
Properties
IUPAC Name |
dimethyl docosanedioate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H46O4/c1-27-23(25)21-19-17-15-13-11-9-7-5-3-4-6-8-10-12-14-16-18-20-22-24(26)28-2/h3-22H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNGRQQKJRMLACJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCCCCCCCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340722 | |
Record name | Dimethyl docosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
398.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22399-98-0 | |
Record name | Dimethyl docosanedioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10340722 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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